molecular formula C20H17F2N3O4S B12365626 Hsd17B13-IN-36

Hsd17B13-IN-36

Katalognummer: B12365626
Molekulargewicht: 433.4 g/mol
InChI-Schlüssel: HJJXORHVLICVQH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hsd17B13-IN-36 is a compound that inhibits the enzyme hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in the liver and plays a role in the metabolism of steroids and other lipid molecules. Inhibiting HSD17B13 has been shown to have potential therapeutic benefits, particularly in the treatment of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH) .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of Hsd17B13-IN-36 involves several steps. One method involves the use of dimethyl sulfoxide (DMSO) as a solvent, followed by the addition of polyethylene glycol 300 (PEG300) and Tween 80. The mixture is then clarified with deionized water .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar solvents and reagents as in laboratory-scale preparations, with additional steps for purification and quality control.

Analyse Chemischer Reaktionen

Types of Reactions: Hsd17B13-IN-36 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its inhibitory activity against HSD17B13.

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include DMSO, PEG300, and Tween 80. Reaction conditions typically involve controlled temperatures and pH levels to ensure the stability and efficacy of the compound .

Major Products Formed: The major products formed from these reactions are derivatives of this compound with enhanced inhibitory activity against HSD17B13. These derivatives are tested for their efficacy in inhibiting the enzyme and their potential therapeutic benefits.

Wissenschaftliche Forschungsanwendungen

Hsd17B13-IN-36 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the inhibition of HSD17B13 and its effects on lipid metabolism. In biology, it helps researchers understand the role of HSD17B13 in liver diseases. In medicine, this compound is being investigated as a potential therapeutic agent for treating NAFLD and NASH. In industry, it is used in the development of new drugs targeting liver diseases .

Wirkmechanismus

Hsd17B13-IN-36 exerts its effects by inhibiting the enzyme HSD17B13. This enzyme is involved in the metabolism of steroids and other lipid molecules in the liver. By inhibiting HSD17B13, this compound reduces the formation of lipid droplets and prevents the progression of liver diseases such as NAFLD and NASH. The molecular targets and pathways involved include the inhibition of lipid droplet biogenesis and the reduction of pro-inflammatory lipid mediators .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to Hsd17B13-IN-36 include other inhibitors of HSD17B13, such as BI-3231 and other novel HSD17B13 inhibitors .

Uniqueness: this compound is unique in its specific inhibitory activity against HSD17B13. It has shown promising results in preclinical studies for its potential therapeutic benefits in treating liver diseases. Compared to other similar compounds, this compound has a distinct chemical structure that enhances its efficacy and stability.

Eigenschaften

Molekularformel

C20H17F2N3O4S

Molekulargewicht

433.4 g/mol

IUPAC-Name

3-[2-[4-(1,1-dioxo-1,4-thiazinan-4-yl)phenyl]pyrimidin-4-yl]oxy-2,6-difluorophenol

InChI

InChI=1S/C20H17F2N3O4S/c21-15-5-6-16(18(22)19(15)26)29-17-7-8-23-20(24-17)13-1-3-14(4-2-13)25-9-11-30(27,28)12-10-25/h1-8,26H,9-12H2

InChI-Schlüssel

HJJXORHVLICVQH-UHFFFAOYSA-N

Kanonische SMILES

C1CS(=O)(=O)CCN1C2=CC=C(C=C2)C3=NC=CC(=N3)OC4=C(C(=C(C=C4)F)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.